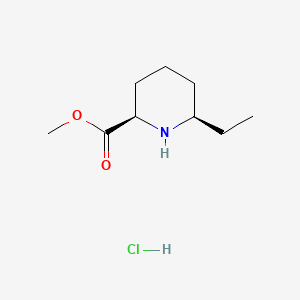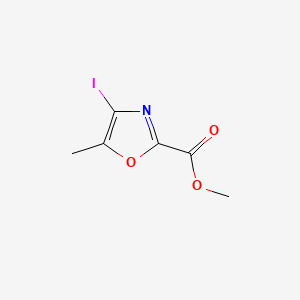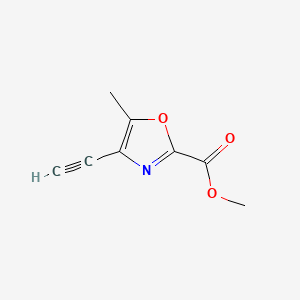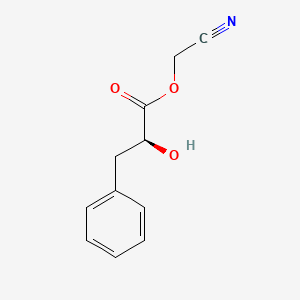
2-chloromethanesulfonylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloromethanesulfonylpyrimidine (also known as 2-CMP) is a synthetic compound used in a wide range of scientific research applications. It is an organosulfur compound with a molecular formula of C4H7ClN2O2S. 2-CMP is a versatile compound that can be utilized in a variety of organic chemistry reactions, such as nucleophilic aromatic substitution and nucleophilic alkylation. It is also used in biochemical and physiological research applications, such as enzyme inhibition and signal transduction.
Applications De Recherche Scientifique
2-CMP is widely used in scientific research applications due to its versatility and wide range of applications. It is used in organic chemistry reactions, such as nucleophilic aromatic substitution and nucleophilic alkylation. In addition, it is used in biochemical and physiological research applications, such as enzyme inhibition and signal transduction. 2-CMP can also be used to study enzyme kinetics and the structure-activity relationships of drugs.
Mécanisme D'action
2-CMP works by acting as a competitive inhibitor of enzymes. It binds to the active site of the enzyme, preventing the substrate from binding and therefore inhibiting the enzyme's activity. In addition, 2-CMP can also bind to receptors on the surface of cells, triggering a signal transduction pathway that results in a cellular response.
Biochemical and Physiological Effects
2-CMP has a wide range of biochemical and physiological effects. It can inhibit the activity of enzymes, thereby affecting metabolic pathways. It can also bind to receptors on the surface of cells, triggering a signal transduction pathway that results in a cellular response. In addition, 2-CMP can affect the expression of genes, leading to changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
2-CMP has several advantages for lab experiments. It is a stable compound, making it ideal for long-term storage. It is also relatively inexpensive, making it a cost-effective option for research applications. In addition, 2-CMP is a versatile compound, making it suitable for a wide range of research applications. However, there are some limitations to using 2-CMP in lab experiments. It is a toxic compound, and therefore should be handled with caution. In addition, it can interact with other compounds, making it difficult to use in certain applications.
Orientations Futures
2-CMP has a wide range of potential applications in scientific research. It can be used to study enzyme kinetics and the structure-activity relationships of drugs. In addition, it can be used to investigate the effects of drugs on signal transduction pathways. Furthermore, 2-CMP can be used to study the effects of drugs on gene expression. Finally, 2-CMP can be used to investigate the effects of drugs on metabolic pathways.
Méthodes De Synthèse
2-CMP can be synthesized via a two-step process. The first step involves the reaction of 2-chloroacetamide with sodium sulfite in the presence of sulfuric acid to form 2-chloromethanesulfonamide. The second step involves the reaction of 2-chloromethanesulfonamide with pyrimidine in the presence of potassium carbonate to form 2-chloromethanesulfonylpyrimidine.
Propriétés
IUPAC Name |
2-(chloromethylsulfonyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c6-4-11(9,10)5-7-2-1-3-8-5/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFZBCSPDUSCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)S(=O)(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5-[(difluoromethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methanamine dihydrochloride](/img/structure/B6609808.png)

![methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6609819.png)


![3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6609846.png)


![1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine](/img/structure/B6609862.png)


![rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B6609875.png)
![(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6609883.png)